molecular formula C31H54O B1204044 Miliacin CAS No. 5945-45-9

Miliacin

Cat. No. B1204044
CAS RN: 5945-45-9
M. Wt: 442.8 g/mol
InChI Key: DJAQOVIJPZOTCG-LWFXAFMDSA-N
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Description

Synthesis Analysis

While direct synthesis methods for miliacin are not detailed in the provided literature, studies on its biosynthesis and distribution in plants offer insight. For instance, miliacin is predominantly found in the seeds of broomcorn millet, with its concentration varying among plant parts and among different Panicum species. The distribution and concentration of miliacin in these plants support its use as a biomarker in sedimentary records, aiding in the reconstruction of past agricultural practices (Bossard et al., 2013).

Molecular Structure Analysis

Miliacin's molecular structure, olean-18-en-3β-ol methyl ether, indicates it belongs to the class of pentacyclic triterpenoids. This structure contributes to its chemical stability and allows for its preservation in geological records, providing valuable insights into past climates and agricultural practices.

Chemical Reactions and Properties

Research on miliacin's chemical properties primarily focuses on its role as a biomarker. Its stable carbon isotopic composition allows for the differentiation between C3 and C4 plants in sedimentary records, aiding in the identification of broomcorn millet cultivation areas (Jacob et al., 2008).

Physical Properties Analysis

Specific studies detailing the physical properties of miliacin, such as its melting point, solubility, or other physical constants, were not identified in the search. However, its detection in various environmental samples highlights its resistance to degradation and its utility in tracing the presence of certain plant species over time.

Chemical Properties Analysis

Miliacin's chemical properties, including its stability and reactivity, are inferred from its application as a molecular biomarker. Its presence in different parts of the broomcorn millet and other plants, as well as its variable δD values, suggests that while miliacin is chemically stable, its isotopic composition can reflect environmental conditions at the time of its formation (Bossard et al., 2011).

Scientific Research Applications

  • Immunological Effects : Miliacin showed a protective effect against dexamethasone-induced apoptosis in lymphocytes, suggesting its potential in modulating immune responses (Panfilova et al., 2003).

  • Anti-Inflammatory and Antimicrobial Properties : It exhibited a protective effect in experimental Salmonella infection by reducing endotoxinemia and influencing cytokine production (Frolov et al., 2014). Furthermore, its inhibitory effect on the antilysocyme activity of microorganisms highlights its antimicrobial potential (Филиппова et al., 2020).

  • Radioprotective and Antimutagenic Effects : Miliacin limited mutagenesis in myelokaryocytes following acute external irradiation, suggesting a radioprotective role (Sarycheva et al., 2022).

  • Role in Oxidative Stress Regulation : It normalized gene expression related to oxidative stress and demonstrated protective properties against methotrexate-induced oxidative stress in the liver (Kalinina et al., 2013).

  • Agricultural and Historical Importance : Miliacin has been used as a molecular tracer for broomcorn millet cultivation in archaeological studies, providing insights into ancient agricultural practices (Jacob et al., 2008).

  • Potential in Veterinary Medicine : Studies have suggested its use as a growth stimulator in meat cattle breeding, highlighting its non-toxic properties (Olifson et al., 1991).

  • Dermatological Applications : Research on miliacin's influence on keratinocytes indicated its potential in skin care and hair growth products (Obrigkeit et al., 2006).

  • Wound Healing Properties : Miliacin oil showed significant anti-inflammatory effects and activated reparative processes in the healing of trophic ulcers (Nuzov & Stadnikov, 1994).

Safety And Hazards

Miliacin is not classified as a hazardous substance or mixture . It does not meet the criteria for classification in accordance with Regulation No 1272/2008/EC . In case of accidental ingestion or contact, it is recommended to rinse with water .

Future Directions

Miliacin has been studied for its effects on hair health. It has been found to suppress oxidative stress and inflammation and may elongate the anagen phase by enhancing the growth factors involved in the wnt10b/β-catenin signaling pathway . This suggests that Miliacin might have significant potential as a functional food for maintaining hair health .

properties

IUPAC Name

(3S,4aR,6aS,6aR,6bR,8aR,14aR,14bR)-3-methoxy-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,6a,7,8,9,10,13,14,14a-tetradecahydropicene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H52O/c1-26(2)16-17-28(5)18-19-30(7)21(22(28)20-26)10-11-24-29(6)14-13-25(32-9)27(3,4)23(29)12-15-31(24,30)8/h20-21,23-25H,10-19H2,1-9H3/t21-,23+,24-,25+,28-,29+,30-,31-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZBNXQLCEJJXSC-LZBBLKFASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3(C(C2=C1)CCC4C3(CCC5C4(CCC(C5(C)C)OC)C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@@]3([C@@H](C1=CC(CC2)(C)C)CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)OC)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H52O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Miliacin

CAS RN

5945-45-9
Record name Miliacin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5945-45-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Miliacin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005945459
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MILIACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4V0WZN086V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
440
Citations
G Motuzaite-Matuzeviciute, J Jacob… - Archaeological and …, 2016 - Springer
… high levels of miliacin, a molecule that can be preserved in ancient soils and sediments, and that is consistent with broomcorn millet (Panicum miliaceum). High levels in miliacin in soils …
Number of citations: 29 link.springer.com
N Bossard, J Jacob, C Le Milbeau, J Sauze… - Organic …, 2013 - Elsevier
… Finally, we evaluate the transfer of miliacin and other … miliacin and other PTMEs during early diagenesis and, in the light of the results, provide guidelines for using sedimentary miliacin …
Number of citations: 48 www.sciencedirect.com
YJ An, BW Lee, JH Chu, SB Song, JY Kim… - The Korean Journal of …, 2022 - cropbio.or.kr
… The miliacin content of 5 varieties of proso millet and 2 varieties of foxtail for … of miliacin was highest in Hallachal at 370.38±0.04 μg/100 mg oil. In addition, the content of miliacin was not …
Number of citations: 1 www.cropbio.or.kr
DH Obrigkeit, T Oepen, FK Jugert… - Cutaneous and ocular …, 2006 - Taylor & Francis
To investigate the effect of cell growth-stimulating agents on human epidermal keratinocytes, we exposed monolayers of normal human keratinocytes derived from foreskin to different …
Number of citations: 30 www.tandfonline.com
M Keophiphath, C Courbière, L Manzato… - Journal of cosmetic …, 2020 - Wiley Online Library
… lipids (MePL = Miliacin encapsulated with Polar Lipids) … miliacin and, in consequence, could reinforce its efficacy. Microscopic examinations of a mixture containing polar lipids, miliacin …
Number of citations: 12 onlinelibrary.wiley.com
S Abe - Bulletin of the Chemical Society of Japan, 1960 - journal.csj.jp
… that miliacin is a pentacyclic compound having a double bond. Upon oxidation with selenium dioxide, miliacin and miliacin … Therefore, it may be concluded that miliacin is a member of β-…
Number of citations: 22 www.journal.csj.jp
S Boisnic, MC Branchet, E Gaillard… - Hair Ther …, 2016 - researchgate.net
… Miliacin (contained in millet oil) is known for its healing properties and activity thereof on cellular proliferation. Miliacin … Objectives: To explain the cellular hair bulb stimulation by miliacin …
Number of citations: 11 www.researchgate.net
J Jacob, JR Disnar, G Bardoux - Organic Geochemistry, 2008 - Elsevier
… 13 C value of miliacin extracted from the sediments with that of miliacin extracted from P. miliaceum and Chionochloa sp., we aimed to confirm the use of sedimentary miliacin as a tracer …
Number of citations: 48 www.sciencedirect.com
N Bossard, J Jacob, C Le Milbeau… - Rapid …, 2011 - Wiley Online Library
… We measured the δD values of miliacin (olean‐18‐en‐3β‐ol methyl ether) extracted from … , seed weight or miliacin concentration. The average miliacin δD value was representative of …
BA Frolov, IN Chainikova, YV Filippova… - Journal of …, 2014 - microbiol.crie.ru
… Evaluate the effect of miliacin on the intensity of endotoxinemia and features of cytokine … after administration of miliacin solvent: tween-21; IV-infected after administration of miliacin. …
Number of citations: 2 microbiol.crie.ru

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